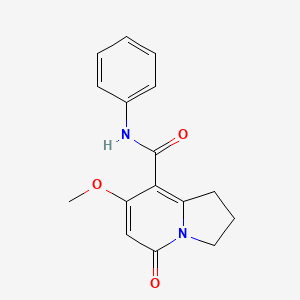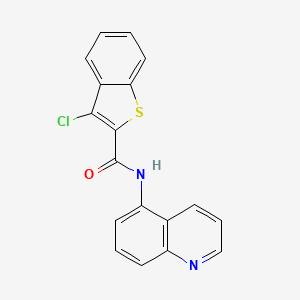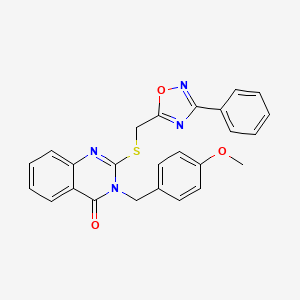
N-(3-(9H-咔唑-9-基)-2-羟丙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide: is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group via a hydroxypropyl chain
科学研究应用
Chemistry: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is used in the synthesis of advanced materials, including polymers and organic semiconductors .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the development of new materials with unique electronic properties, such as memristors for neuromorphic computing .
作用机制
Target of Action
It is known that the compound is used in the development of bistable memory devices , suggesting that its targets may be related to electrical properties and charge transport.
Mode of Action
The compound incorporates a carbazole heterocycle, which acts as a functional charge carrier transporting unit . This facilitates resistive switching by the applied voltage . The main physical mechanisms driving the resistive switching have been attributed to the electric field-induced reorientation of heterocycles, which modulates charge transport, and trapping/detrapping of charges in localized states within the bulk of the polymer .
Pharmacokinetics
As the compound is primarily used in the development of electronic devices
Result of Action
The compound exhibits rewriteable flash memory behavior with bistable conductivity . It demonstrates a remarkable lifetime and remains persistent for more than 10^4 seconds under a static voltage of 0.5 V . The compound’s action results in a current ON/OFF ratio exceeding 100 , indicating its potential for use in memory devices.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide. Memory persistence is strengthened by the physical crosslinking caused by hydrogen bonds between amide and carbonyl groups in the aliphatic side chains . This physical network further enhances the thermal and mechanical stability of the compound in comparison to similar polymers , highlighting its potential as a suitable material for organic memory devices.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dioxane, and catalysts like RANEY® nickel for hydrogenation steps .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale reactors and purification systems.
化学反应分析
Types of Reactions: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The hydroxypropyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or RANEY® nickel.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products depend on the specific reactions. For example, oxidation of the carbazole moiety can yield carbazole-3,6-dione, while reduction of the sulfonamide group can produce the corresponding amine derivatives.
相似化合物的比较
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This compound shares the carbazole moiety and has similar electronic properties.
N-vinyl carbazole: Another carbazole derivative used in polymer synthesis.
Uniqueness: N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)benzenesulfonamide is unique due to the presence of both a hydroxypropyl chain and a benzenesulfonamide group, which confer distinct chemical reactivity and potential for diverse applications.
属性
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c24-16(14-22-27(25,26)17-8-2-1-3-9-17)15-23-20-12-6-4-10-18(20)19-11-5-7-13-21(19)23/h1-13,16,22,24H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPGWVGNAXVPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2,4-Difluorophenyl)ethyl]-4-(2-fluoropyridine-4-carbonyl)piperazine](/img/structure/B2448011.png)

![5-Methyl-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2448014.png)
![(3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(2-thienyl)methanone](/img/structure/B2448017.png)
![6-Acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2448018.png)

![1-[4-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2448020.png)


![2-(3-{[(5-Methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2448026.png)

![1-(3-Chlorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2448032.png)

